5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom, a methoxy group, and a phenylsulfonyl group attached to the pyrrolopyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine (I2) or N-iodosuccinimide (NIS).
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and phenylsulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methoxy and phenylsulfonyl groups, which may result in different chemical properties and applications.
5-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: Lacks the phenylsulfonyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the iodine atom, methoxy group, and phenylsulfonyl group in 5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H10IN3O3S |
---|---|
Molecular Weight |
415.21 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-5-iodo-4-methoxypyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10IN3O3S/c1-20-13-11-10(14)7-17(12(11)15-8-16-13)21(18,19)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
YBQQIWNYJIVPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C(=CN2S(=O)(=O)C3=CC=CC=C3)I |
Origin of Product |
United States |
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